2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide
Description
This compound is a sulfonamide-containing acetamide derivative featuring a 6,7-dimethylbenzofuran moiety. The sulfamoylphenyl group is a hallmark of carbonic anhydrase (CA) inhibitors, while the benzofuran scaffold may contribute to enhanced lipophilicity and metabolic stability compared to simpler aromatic systems. The acetamide linker serves as a critical structural bridge, facilitating interactions with enzyme active sites, as observed in related compounds .
Properties
Molecular Formula |
C18H18N2O4S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C18H18N2O4S/c1-11-3-8-16-13(10-24-18(16)12(11)2)9-17(21)20-14-4-6-15(7-5-14)25(19,22)23/h3-8,10H,9H2,1-2H3,(H,20,21)(H2,19,22,23) |
InChI Key |
JKEKBHLRFCDPCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Sulfamoylphenyl Group: The sulfonamide group can be introduced through a reaction between the benzofuran derivative and a sulfonamide reagent, such as sulfanilamide, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzofuran derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzofuran derivatives can interact with various enzymes, receptors, or other proteins, leading to modulation of biological pathways. The sulfonamide group may enhance binding affinity to certain targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a common pharmacophore with several sulfonamide-acetamide derivatives synthesized and analyzed in Acta Poloniae Pharmaceutica (2015). Below is a detailed comparison based on structural features, physicochemical properties, and inferred biological activity:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycle Influence: The benzofuran core in the target compound may offer improved π-π stacking interactions in enzyme binding pockets compared to benzothiazole or thiadiazole systems .
The absence of yield data for the target compound precludes direct comparison, but dimethyl substitution patterns typically require controlled reaction conditions to avoid overfunctionalization.
Thermal Stability :
- Melting points for benzothiazole derivatives (144–147°C) are higher than thiadiazole analogs (128–154°C), indicating greater crystalline stability in the former. The target compound’s melting point is unreported, but dimethyl groups may elevate it due to increased molecular symmetry .
Enzyme Interaction :
- highlights that acetamide linkers in sulfonamide derivatives enable optimal positioning within CA active sites. The benzofuran moiety’s rigidity may enhance selectivity for specific CA isoforms (e.g., hCA VII over hCA II) by modulating tail length and hydrophobic interactions .
- Fluorinated analogs (e.g., Compound 6) may exhibit stronger hydrogen-bonding interactions with CA residues, but this remains speculative without direct inhibition data .
Biological Activity
The compound 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by diverse research findings.
Chemical Structure
The compound features a benzofuran moiety substituted with a sulfamoylphenyl group, which is crucial for its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antioxidant Properties : Several studies have demonstrated that compounds with similar structures possess significant antioxidant activity, which is essential in combating oxidative stress in cells.
- Antimicrobial Effects : The presence of the sulfonamide group is associated with antibacterial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
The biological mechanisms of this compound are still being elucidated. However, it is hypothesized that:
- The sulfamoyl group interacts with specific enzymes involved in inflammatory and microbial pathways.
- The benzofuran moiety may contribute to receptor binding and modulation of biological responses.
Antioxidant Activity
A study utilized the ABTS radical cation decolorization assay to evaluate the antioxidant capacity of related compounds. Results indicated that derivatives containing electron-withdrawing groups exhibited enhanced antioxidant effects, suggesting potential applications in oxidative stress-related diseases .
Antimicrobial Activity
Research on sulfonamide derivatives has shown promising results against various bacterial strains. For instance, conjugates formed with diclofenac and mefenamic acid demonstrated competitive urease inhibition with IC50 values indicating potent activity against urease-producing bacteria . This suggests that our compound may share similar antimicrobial properties.
Case Study 1: Antioxidant Evaluation
In a comparative study, several benzofuran derivatives were tested for their antioxidant capabilities. The findings revealed that compounds with structural similarities to this compound exhibited significant inhibition rates comparable to standard antioxidants like ascorbic acid .
Case Study 2: Antimicrobial Screening
A series of experiments assessed the antimicrobial efficacy of sulfonamide-based compounds against clinically relevant pathogens. The results indicated that certain derivatives showed remarkable potency, suggesting that the incorporation of the benzofuran structure could enhance the antimicrobial profile of sulfonamides .
Data Table: Biological Activities Comparison
| Compound Name | Antioxidant Activity (%) | Antimicrobial Efficacy (IC50 μM) |
|---|---|---|
| This compound | TBD | TBD |
| Benzofuran Derivative A | 85.74 | 3.59 |
| Benzofuran Derivative B | 83.51 | 5.49 |
Note: TBD = To Be Determined based on further studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
